

Physical and chemical properties of hexafluoropropylene oxide dimer acid

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Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic acid)*

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Hexafluoropropylene Oxide Dimer Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS, such as perfluorooctanoic acid (PFOA), in the manufacturing of fluoropolymers due to a perceived lower potential for bioaccumulation. HFPO-DA is primarily used as a processing aid in the production of high-performance fluoropolymers like polytetrafluoroethylene (PTFE). This guide provides a detailed overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions, with a focus on its engagement with the peroxisome proliferator-activated receptor alpha (PPAR α) signaling pathway.

Physicochemical Properties

HFPO-DA is a perfluoroalkyl ether carboxylic acid (PFECA) that exists as a liquid at room temperature.^{[1][2][3]} Its chemical structure includes a carboxylic acid functional group and an

ether linkage, which contribute to its distinct physicochemical properties compared to legacy PFAS.

Identification and General Properties

Property	Value	Reference
Chemical Name	2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid	[1] [4] [5]
Synonyms	HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic acid, PFPrOPrA	[1] [6]
CAS Number	13252-13-6	[1] [3] [5]
Molecular Formula	C ₆ HF ₁₁ O ₃	[1] [4]
Molecular Weight	330.05 g/mol	[1] [4]
Physical State	Liquid at room temperature	[1] [2] [3]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of HFPO-DA. It is important to note that some values may vary slightly across different sources.

Property	Value	Reference
Melting Point	< -40.0 °C	[7]
Boiling Point	60 °C	[2]
Density	Data not consistently available	
Vapor Pressure	306 Pa (2.7 mm Hg) at 20 °C	[7]
Water Solubility	>751 g/L at 20 °C (High)	[2]
pKa	2.8 (Strong acid)	[2]
Solubility in Organic Solvents	Soluble in Ethanol, DMSO, DMF, and PBS (pH 7.2) at concentrations around 8-10 mg/mL. Sonication is often recommended to aid dissolution.	[1] [6]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of hexafluoropropylene oxide dimer acid, compiled from various sources to provide a practical guide for laboratory professionals.

Synthesis of Hexafluoropropylene Oxide Dimer Acid

The primary route for the synthesis of HFPO-DA is through the dimerization of hexafluoropropylene oxide (HFPO). The following protocol is a representative example based on patent literature.

Reaction Scheme:

Materials and Reagents:

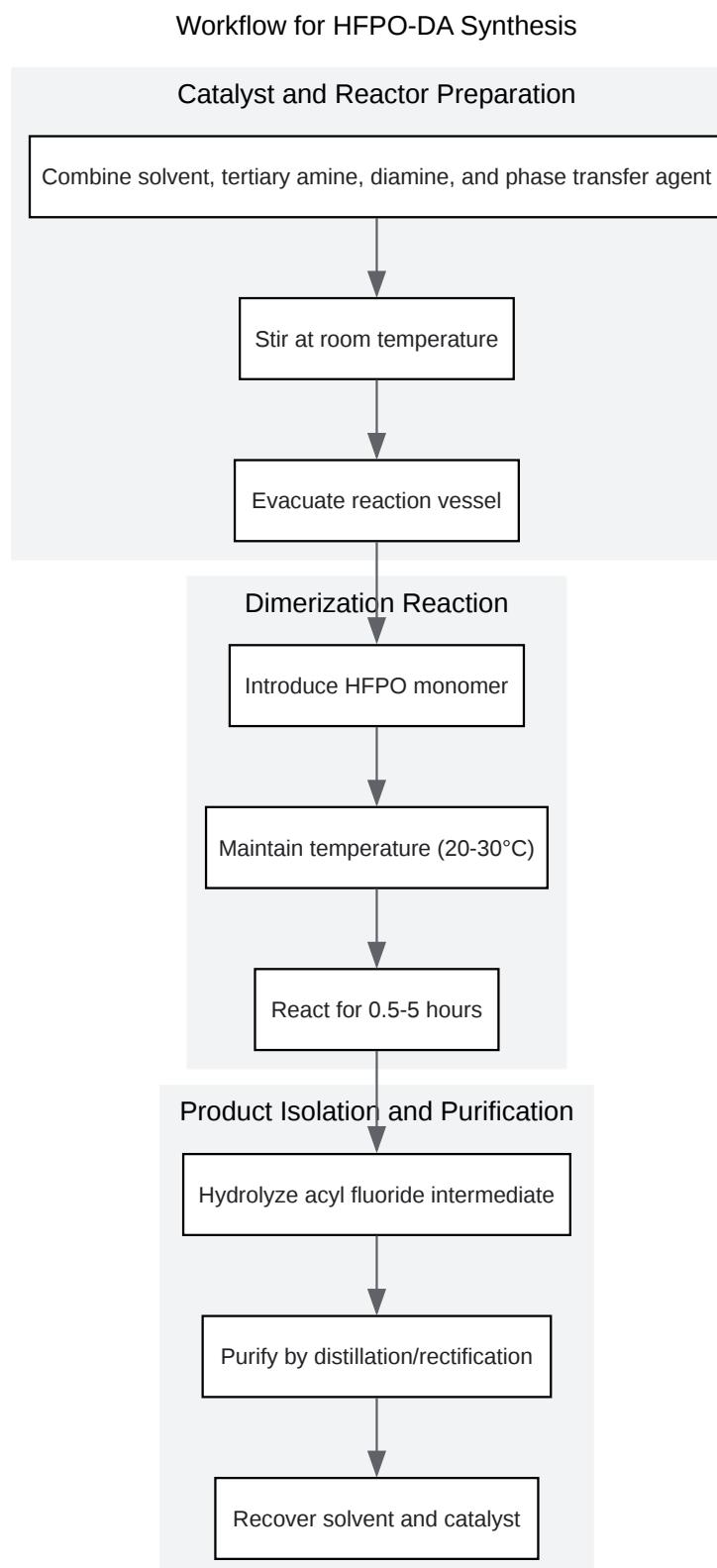
- Hexafluoropropylene oxide (HFPO) monomer
- Polar aprotic solvent (e.g., tetraglyme, diglyme, acetonitrile)

- Composite catalytic system:
 - Tertiary amine (e.g., N,N-dimethylaniline)
 - Tertiary diamine (e.g., tetramethylethylenediamine)
- Phase transfer agent (e.g., tetraethylammonium fluoride)
- Reaction vessel equipped with a stirrer, temperature control, and gas inlet

Procedure:

- Catalyst Preparation: In a reaction vessel, combine the polar aprotic solvent, tertiary amine, tertiary diamine, and phase transfer agent. Stir the mixture for 30-60 minutes at room temperature.
- Reaction Initiation: Evacuate the reaction vessel to a pressure of approximately -1.0 MPa.
- Monomer Addition: Introduce the hexafluoropropylene oxide monomer into the reaction vessel at a controlled rate.
- Temperature Control: Maintain the reaction temperature between 20-30 °C throughout the addition of the monomer.
- Reaction Time: Allow the reaction to proceed for 0.5 to 5 hours after the complete addition of the monomer.
- Work-up and Purification:
 - Upon completion, the reaction mixture contains the acyl fluoride intermediate of HFPO-DA.
 - Carefully hydrolyze the acyl fluoride by the addition of water to yield the carboxylic acid.
 - The crude product can be purified by rectification or distillation to isolate the hexafluoropropylene oxide dimer acid.
 - The solvent and catalyst can be recovered for reuse.

Logical Workflow for HFPO-DA Synthesis

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Caption: A flowchart illustrating the key stages in the synthesis of hexafluoropropylene oxide dimer acid.

Analytical Method for the Quantification of HFPO-DA in Water

The standard method for the analysis of HFPO-DA in environmental samples, particularly drinking water, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on the principles outlined in EPA Method 537.1.[\[4\]](#)

Materials and Reagents:

- Water sample
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)
- Methanol (LC-MS grade)
- Ammonium formate
- Ammonium hydroxide
- Internal standards (e.g., ¹³C-labeled PFOA)

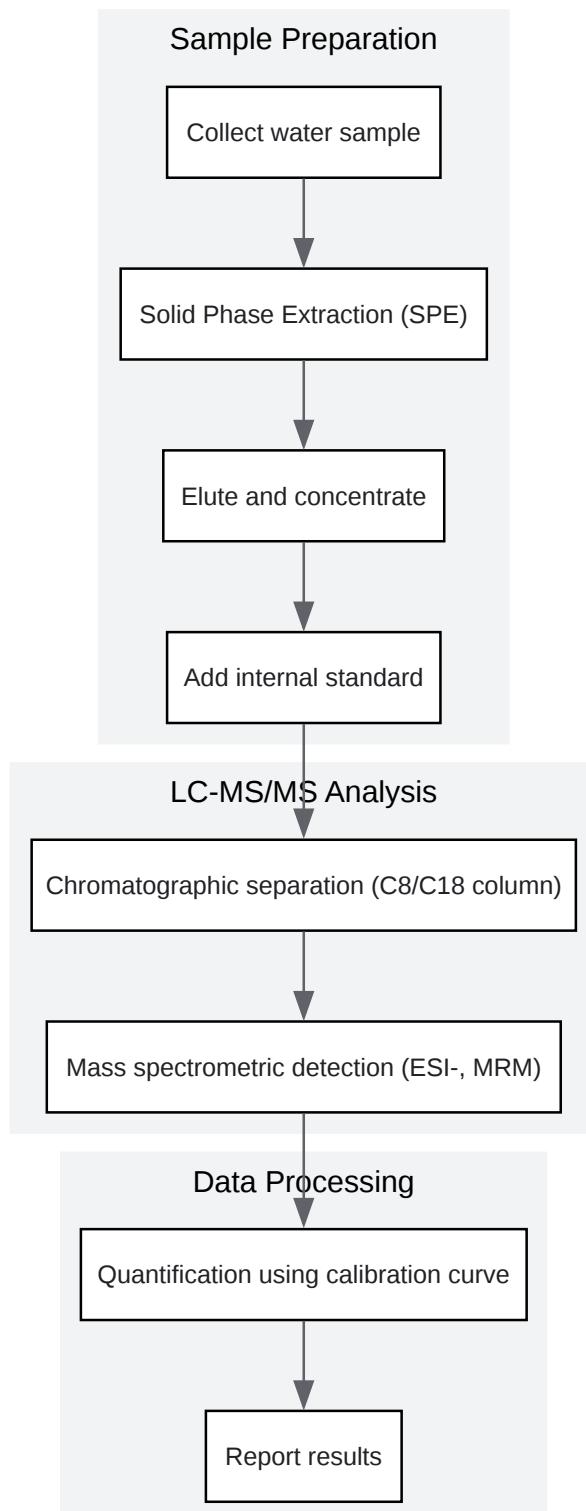
Procedure:

- Sample Preparation (Solid Phase Extraction):
 - Pass a known volume of the water sample (e.g., 500 mL) through an Oasis WAX SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analyte from the cartridge using a small volume of methanol containing a low concentration of ammonium hydroxide (e.g., 0.3%).
 - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

- Add an internal standard to the final extract.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A C8 or C18 reversed-phase column is typically used (e.g., Eclipse Plus C8, 2.1 x 50 mm, 3.5 µm).
 - Mobile Phase A: Ammonium formate in water/methanol mixture (e.g., 5mM ammonium formate in 95:5 water:methanol).
 - Mobile Phase B: Methanol.
 - Gradient: A gradient elution is employed to separate HFPO-DA from other PFAS and matrix components.
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization in negative mode (ESI-).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for the precursor ion ($[M-H]^-$) and characteristic product ions. Common transitions include the loss of the carboxyl group and cleavage of the ether bond.

Analytical Workflow for HFPO-DA in Water

Analytical Workflow for HFPO-DA in Water





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